4-(o-Tolyl)-2H-chromen-2-one
Description
4-(o-Tolyl)-2H-chromen-2-one is a coumarin derivative characterized by an ortho-tolyl (o-tolyl) substituent at the 4-position of the chromen-2-one scaffold. Coumarins are bicyclic aromatic compounds with a benzopyrone core, renowned for their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties . The o-tolyl group introduces steric and electronic effects that modulate the compound’s reactivity, solubility, and interactions with biological targets. For instance, substituted coumarins often undergo functionalization at the 3-, 4-, or 7-positions to enhance bioactivity, as seen in methylene thio-linked coumarins and indolyl-chromene hybrids .
Properties
Molecular Formula |
C16H12O2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-(2-methylphenyl)chromen-2-one |
InChI |
InChI=1S/C16H12O2/c1-11-6-2-3-7-12(11)14-10-16(17)18-15-9-5-4-8-13(14)15/h2-10H,1H3 |
InChI Key |
RJENABICOAKXRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-Tolyl)-2H-chromen-2-one typically involves the condensation of o-tolyl aldehyde with salicylaldehyde in the presence of a base, followed by cyclization. One common method is the Pechmann condensation, which uses acidic catalysts such as sulfuric acid or aluminum chloride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Pechmann condensation or other catalytic processes to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(o-Tolyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the chromen-2-one core.
Substitution: Various substituted chromen-2-one derivatives depending on the reagents used.
Scientific Research Applications
4-(o-Tolyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of dyes, fragrances, and optical brighteners.
Mechanism of Action
The mechanism of action of 4-(o-Tolyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Anticancer Potential
- Methylene Thio-Linked Coumarins : Compound 145 (methoxy-substituted benzimidazole-coumarin hybrid) showed potent activity against MCF-7 breast cancer cells (IC₅₀ = 0.18 µM) .
- Triazole-Methyl Coumarins: Compound 112c (4-((4-(benzylideneamino)-5-thioxo-triazol-3-yl)methyl)-2H-chromen-2-one) demonstrated an IC₅₀ of 4.36 µM against HCT 116 colon cancer cells, attributed to CDK2 inhibition .
- Halogenated Derivatives : 7-Chloro-4-(4-chlorophenyl)-2H-chromen-2-one (CAS 1437756-74-5) showed enhanced cytotoxicity due to halogen-induced electron-withdrawing effects .
Table 2: Anticancer Activity of Selected Coumarins
Antimicrobial Activity
- Oxazole-Chromen-2-one Hybrids: Compound 30 (3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one) exhibited potent antibacterial activity comparable to ciprofloxacin .
- Triazole Derivatives : Compounds with thioether linkages (e.g., 4-((5-mercapto-triazol-3-yl)methoxy)-2H-chromen-2-one) showed moderate antifungal activity .
Antioxidant and Other Activities
- Indolyl-Chromene Derivatives : Subbareddy et al. (2018) reported indolyl-4H-chromene-phenylprop-2-en-1-one derivatives with significant antioxidant activity (IC₅₀ = 1.2–2.8 µM in DPPH assays) .
- Anticonvulsant Agents : 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones demonstrated efficacy in seizure models, highlighting the role of heterocyclic appendages .
Physicochemical Properties
- Solubility and Stability: The o-tolyl group likely increases hydrophobicity compared to hydroxyl or amino-substituted coumarins (e.g., 4-hydroxy-2H-chromen-2-one, logP = 1.5) .
- Crystallography: Analog 2-(2-oxo-2-(o-tolyl)ethyl)-4H-chromen-4-one (C₁₈H₁₄O₃) crystallizes in a monoclinic system, suggesting that steric bulk from o-tolyl may influence packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
